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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

Cat. No.: B10822997

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide to utilizing Bovine Serum Albumin
(BSA) conjugated with the near-infrared fluorescent dye Cy5.5 for live-cell imaging. This
powerful tool allows for the real-time visualization and quantification of albumin uptake and
trafficking in living cells, offering valuable insights into cellular physiology, drug delivery, and
disease pathology.

BSA-Cy5.5 is a valuable tool for researchers in cell biology and drug development. Its near-
infrared fluorescence minimizes background autofluorescence from cells and tissues, leading
to a higher signal-to-noise ratio.[1] This characteristic, combined with the biocompatibility of
BSA, makes it an excellent probe for studying endocytosis and protein uptake pathways in a
variety of cell types.[1][2]

Key Applications

e Monitoring Endocytosis and Protein Uptake: Track the internalization of albumin in real-time
to study the dynamics of endocytic pathways.[1][3]

e Drug Delivery Studies: Use BSA-Cy5.5 as a carrier to visualize the cellular uptake and
intracellular fate of conjugated drugs or nanopatrticles.
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« Investigating Albumin-Receptor Interactions: Elucidate the role of albumin receptors, such as
megalin and cubilin, in health and disease.[4]

e High-Throughput Screening: Quantify cellular uptake of BSA-Cy5.5 using flow cytometry for
screening potential therapeutic agents that modulate protein uptake.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for live-cell imaging experiments
using BSA-Cy5.5, compiled from various studies. These values should be used as a starting
point and may require optimization for specific cell types and experimental conditions.

Table 1: BSA-Cy5.5 Labeling and Spectral Properties

Parameter Value Reference
Excitation Wavelength (max) 675 nm [7]
Emission Wavelength (max) 694 nm [7]

) ] 2-7 Cy5.5 dyes per BSA
Labeling Ratio [7]
molecule

Storage Conditions 4°C, protected from light [7]

Table 2: Experimental Parameters for Live-Cell Imaging of BSA-Cy5.5 Uptake
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Recommended
Parameter
Range

Considerations Reference

BSA-Cy5.5

] 10 - 100 pg/mL
Concentration

Concentration-
dependent uptake has
been observed.[3]
Optimal concentration
should be determined

empirically.

Incubation Time 5 minutes - 24 hours

Uptake can be rapid,
with significant
internalization [819]

observed within

minutes to hours.[9]

Various (e.g.,
Cell Type endothelial, epithelial,

cancer cell lines)

Receptor expression
levels (megalin,
cubilin, FcRn) will [3][10]
influence uptake

efficiency.[4]

Imaging Temperature 37°C with 5% CO2

Maintaining
physiological
[9]

conditions is crucial

for live-cell imaging.

Table 3: Confocal Microscopy Settings for Cy5.5 Imaging

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6968756/
https://www.researchgate.net/figure/Live-imaging-of-albumin-uptake-and-transendothelial-transport-A-Schematic-of-live_fig2_313016392
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111113/
https://www.researchgate.net/figure/Live-imaging-of-albumin-uptake-and-transendothelial-transport-A-Schematic-of-live_fig2_313016392
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9255719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6968756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11111113/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Recommended . .
Parameter . Considerations Reference
Setting
o Efficient excitation of
Excitation Laser 633 nm or 647 nm [11]
Cy5.5.[11]
Collects the peak
660 - 710 nm emission of Cy5.5
Emission Filter bandpass or long- while minimizing [12]
pass >665 nm bleed-through from

other fluorophores.

Provides a good
) ] ] ) balance between
Pinhole Size 1 Airy Unit ] ) [13]
signal detection and

optical sectioning.

The signal should be

Adjust to maximize within the linear range
Detector Gain/Offset signal without of the detector. [14]
saturation Background should be

just above zero.

Longer dwell times
) ] can increase signal
Pixel Dwell Time 1-10ps [13]
but also

photobleaching.[13]

Experimental Protocols
Protocol 1: Live-Cell Imaging of BSA-Cy5.5 Uptake by
Confocal Microscopy

This protocol details the steps for visualizing the internalization of BSA-Cy5.5 in cultured cells.
Materials:

e BSA-Cy5.5 conjugate

© 2025 BenchChem. All rights reserved. 4/10 Tech Support
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Cultured cells grown on glass-bottom dishes or chamber slides

Complete cell culture medium

Live-cell imaging solution (e.g., phenol red-free medium supplemented with HEPES)

Confocal microscope with environmental chamber (37°C, 5% COz2)

Procedure:

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to achieve 60-80%
confluency on the day of the experiment.

e Preparation of BSA-Cy5.5 Solution: Prepare a working solution of BSA-Cy5.5 in pre-warmed
complete cell culture medium at the desired concentration (e.g., 50 pg/mL).

e Cell Incubation: Remove the culture medium from the cells and replace it with the BSA-
Cy5.5 containing medium.

e Live-Cell Imaging:

o Place the dish or slide on the stage of the confocal microscope within the environmental
chamber.

o Allow the cells to equilibrate for at least 15 minutes.
o Set the imaging parameters according to Table 3.

o Acquire images at different time points (e.g., 5, 15, 30, 60 minutes) to observe the
dynamics of uptake. Use a time-lapse function for continuous monitoring.

* Image Analysis: Analyze the acquired images to observe the localization of BSA-Cy5.5 within
the cells over time.

Protocol 2: Quantitative Analysis of BSA-Cy5.5 Uptake
by Flow Cytometry

This protocol provides a method for quantifying the cellular uptake of BSA-Cy5.5.
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Materials:

BSA-Cy5.5 conjugate

Cultured cells in suspension or adherent cells detached with a non-enzymatic cell
dissociation solution

Complete cell culture medium
Phosphate-Buffered Saline (PBS)

Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1
x 106 cells/mL in complete culture medium.

Incubation with BSA-Cy5.5: Add BSA-Cy5.5 to the cell suspension at the desired final
concentration. Incubate for the desired time at 37°C.

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the
supernatant. Wash the cells twice with ice-cold PBS to remove unbound BSA-Cy5.5.

Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS
with 1% BSA).

Flow Cytometry Analysis:
o Analyze the cells on a flow cytometer equipped with a red laser for excitation.

o Detect the Cy5.5 fluorescence in the appropriate channel (e.g., APC-Cy7 or a similar far-
red channel).

o Gate on the live cell population using forward and side scatter properties.

o Quantify the mean fluorescence intensity (MFI) of the cell population to determine the level
of BSA-Cy5.5 uptake.[15]
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Visualizations
Albumin Uptake Signaling Pathway

The uptake of albumin by cells, particularly in specialized cells like proximal tubule epithelial
cells, is a receptor-mediated process. The primary receptors involved are megalin and cubilin,
which work in concert to internalize albumin via clathrin-mediated endocytosis.[4] Following
endocytosis, the albumin-containing vesicles can be targeted for lysosomal degradation or
undergo transcytosis, a process regulated by the neonatal Fc receptor (FcRn).[4] The
PI3K/AKT signaling pathway has been shown to be activated upon albumin binding and plays a
crucial role in regulating this endocytic process.[10][16]
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Caption: Albumin uptake is initiated by binding to megalin/cubilin receptors.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the general workflow for a live-cell imaging experiment to
monitor BSA-Cy5.5 uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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